molecular formula C6H10N2O B11803333 5-Methoxy-3,4-dimethyl-1H-pyrazole

5-Methoxy-3,4-dimethyl-1H-pyrazole

Cat. No.: B11803333
M. Wt: 126.16 g/mol
InChI Key: NYYJLMQZVZDIDI-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with methoxy-containing reagents under controlled conditions. For instance, the reaction of 3,4-dimethyl-1H-pyrazole with methoxyacetyl chloride in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-3,4-dimethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3,4-dimethyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups on the pyrazole ring.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-methoxy-4,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8)

InChI Key

NYYJLMQZVZDIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OC)C

Origin of Product

United States

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